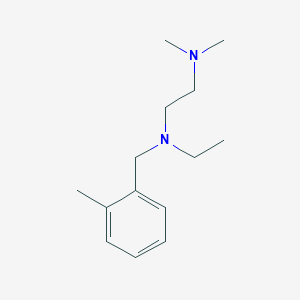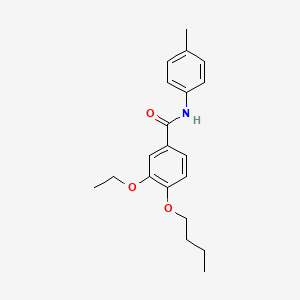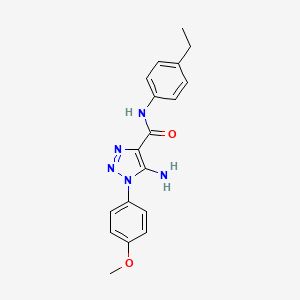![molecular formula C12H20N4O3 B4959833 5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DPA, is a synthetic compound that belongs to the class of pyrimidinetrione derivatives. DPA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
作用機序
The mechanism of action of DPA varies depending on its application. In medicinal chemistry, DPA has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. In biochemistry, DPA binds to metal ions and amino acids through coordination bonds, leading to changes in the fluorescence properties of DPA. In agriculture, DPA enhances plant growth and stress resistance by regulating the expression of genes involved in plant hormone signaling and stress response pathways.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects in different organisms. In mammals, DPA has been shown to induce apoptosis in cancer cells, inhibit viral replication, and enhance immune response. In plants, DPA has been shown to enhance photosynthesis, regulate plant hormone signaling, and increase stress tolerance. In bacteria and fungi, DPA has been shown to inhibit cell growth and induce cell death.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its high purity, stability, and reproducibility. DPA can be easily synthesized and purified, making it readily available for scientific research. However, DPA also has some limitations, such as its potential toxicity and limited solubility in water. Careful consideration should be taken when handling DPA, and appropriate safety measures should be implemented.
将来の方向性
For DPA research include optimizing its applications in medicinal chemistry, biochemistry, and agriculture.
合成法
The synthesis of DPA involves the reaction between diethyl malonate and 3-dimethylaminopropylamine in the presence of acetic anhydride and triethylamine. The reaction leads to the formation of DPA, which can be purified through recrystallization or column chromatography. The yield of DPA can be increased by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学的研究の応用
DPA has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, DPA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. DPA has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In biochemistry, DPA has been used as a fluorescent probe for the detection of metal ions and amino acids. In agriculture, DPA has been shown to enhance plant growth and resistance to biotic and abiotic stresses.
特性
IUPAC Name |
5-[3-(diethylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-16(4-2)7-5-6-13-8-9-10(17)14-12(19)15-11(9)18/h8H,3-7H2,1-2H3,(H3,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGCKFKFEUPFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(diethylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)


![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)